molecular formula C28H25NO5 B12052896 2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B12052896
M. Wt: 455.5 g/mol
InChI Key: RJEANBDHEYEOHB-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzoate ester featuring:

  • A 3,4-dimethylphenyl group attached to a 2-oxoethyl moiety.
  • A 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl substituent on the benzoate ring.

The compound is primarily used as a specialty chemical intermediate, with suppliers like Chemlyte Solutions offering it at ≥99% purity .

Properties

Molecular Formula

C28H25NO5

Molecular Weight

455.5 g/mol

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate

InChI

InChI=1S/C28H25NO5/c1-14-7-8-16(11-15(14)2)23(30)13-34-28(33)19-5-3-4-6-22(19)29-26(31)24-17-9-10-18(21-12-20(17)21)25(24)27(29)32/h3-11,17-18,20-21,24-25H,12-13H2,1-2H3

InChI Key

RJEANBDHEYEOHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2N3C(=O)C4C5C=CC(C4C3=O)C6C5C6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multi-step organic reactions. The initial step often includes the preparation of the benzoate ester, followed by the introduction of the dioxooctahydroisoindole moiety. The final step involves the attachment of the dimethylphenyl group under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, including temperature, pressure, and pH, to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,4-Dimethylphenyl, benzoate ester C₂₈H₂₅NO₅* ~471.5* Enhanced lipophilicity due to dual methyl groups; potential steric effects.
2-(4-Methylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate 4-Methylphenyl, benzoate ester C₂₇H₂₃NO₅ 441.5 Reduced steric hindrance compared to the target compound.
2-(1,3-Dioxo-isoindol-2-yl)acetamido benzoic acid derivative Carboxylic acid substituent, acetamido linker C₂₀H₁₈N₂O₅ 366.4 Higher polarity and acidity; potential for hydrogen bonding.
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4,5-dimethoxy-2-(thiophene-2-carbonylamino)benzoate Thiophene-carbonylamino, dimethoxy groups C₂₅H₂₃N₃O₆S 493.5 Sulfur-containing heterocycle introduces π-π stacking and redox activity.

*Inferred values based on structural analogs.

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